5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride
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Overview
Description
5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with cyanoacetic acid derivatives, followed by cyclization and subsequent purification steps . The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds .
Scientific Research Applications
5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with nucleic acids, affecting processes like DNA replication and transcription. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2,6-diamino-5-nitroso-4-pyrimidinol
- 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine
- Pyrimido[4,5-d]pyrimidines
Uniqueness
What sets 5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride apart is its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C4H9Cl2N5O |
---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride |
InChI |
InChI=1S/C4H7N5O.2ClH/c5-1-2(6)8-4(7)9-3(1)10;;/h1H,5H2,(H4,6,7,8,9,10);2*1H |
InChI Key |
YZGQNKJTOXTYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=NC(=N)NC1=O)N)N.Cl.Cl |
Origin of Product |
United States |
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